2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide
Description
2-Pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 3-position with a methyl sulfide group linked to a 2-pyridinyl ring and at the 5-position with a 4-pyridinyl moiety. This structure combines nitrogen-rich aromatic systems (pyridine and triazole) with a sulfide bridge, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
2-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methylsulfanyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5S/c1-2-6-15-12(3-1)19-9-11-16-13(18-17-11)10-4-7-14-8-5-10/h1-8H,9H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLDHXUXOGUGHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=NC(=NN2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles. For instance, 4-pyridinecarboxaldehyde can react with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with an appropriate nitrile to form the triazole ring.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction. For example, 2-chloromethylpyridine can react with the triazole derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfide Bridge
The methyl sulfide group (-S-CH2-) undergoes nucleophilic substitution reactions, particularly under alkaline conditions or with strong nucleophiles. This reactivity stems from the polarizable sulfur atom, which facilitates bond cleavage.
Key reaction example :
Here, R-X represents alkyl halides or aryl halides. For instance, reactions with methyl bromide or benzyl chloride yield corresponding thioether derivatives .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl bromide | MeOH, NaOH, RT, 2 hrs | Methylthio derivative | 82% |
| Benzyl chloride | DMF, K2CO3, 60°C, 4 hrs | Benzylthio derivative | 78% |
Coordination Chemistry with Metal Ions
The triazole and pyridine nitrogen atoms act as Lewis bases, forming stable complexes with transition metals. This property is exploited in catalytic and materials science applications.
Notable complexes :
-
Copper(II) : Forms octahedral complexes via N1 (triazole) and N4' (pyridine) coordination, confirmed by EPR and UV-Vis spectroscopy.
-
Palladium(0) : Serves as a ligand in cross-coupling reactions, enhancing catalytic activity in Suzuki-Miyaura couplings.
(L = ligand form of the compound)
Cyclization Reactions
Under acidic or oxidative conditions, the compound participates in cyclization to form fused heterocycles:
Example pathway :
This reaction proceeds through nitration at the pyridine ring followed by intramolecular cyclization.
Oxidation
The sulfide bridge oxidizes to sulfoxide or sulfone derivatives using H2O2 or meta-chloroperbenzoic acid (mCPBA):
Sulfoxide forms are stabilized by hydrogen bonding with triazole NH .
Reduction
Catalytic hydrogenation (H2/Pd-C) reduces pyridine rings to piperidines while leaving the triazole intact :
Biological Alkylation in Neuroprotective Contexts
In vivo studies demonstrate that the methyl sulfide group undergoes metabolic S-demethylation, producing a thiol intermediate that inhibits α-synuclein aggregation (IC50 = 3.7 μM) . This pathway is critical for its neuroprotective effects in Parkinson’s disease models.
Comparative Reactivity Table
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide is , with a molecular weight of approximately 246.30 g/mol. The compound features a triazole ring, which is known for its role in various biological activities, including antifungal and antibacterial properties.
Antifungal Activity
Research has shown that derivatives of the triazole scaffold exhibit significant antifungal activity. For instance, a study synthesized novel compounds related to pyridine and triazole structures that demonstrated potent antifungal effects against various strains of Candida species, outperforming traditional treatments like fluconazole . The mechanism often involves the inhibition of the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungal membranes.
Antibacterial Properties
Compounds containing the triazole moiety have been evaluated for their antibacterial activity. A series of substituted triazoles were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited promising antibacterial properties, suggesting potential for development as new antimicrobial agents .
Coordination Chemistry
The compound has also been explored as a ligand in coordination chemistry. Specifically, it has been used to form coordination frameworks with transition metals like zinc under solvothermal conditions. These metal complexes have shown potential applications in catalysis and materials science due to their unique structural properties .
Case Studies and Research Findings
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies often reveal insights into the interaction mechanisms at the molecular level, aiding in the optimization of lead compounds for drug development.
Mechanism of Action
The mechanism of action of 2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can act as a bioisostere for amides or other functional groups, allowing the compound to bind to active sites or allosteric sites of proteins. The pyridine ring can participate in π-π stacking interactions or hydrogen bonding, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key structural features, molecular properties, and reported activities of 2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide with analogous compounds:
Key Observations
Structural Variations and Activity :
- The target compound shares a triazole-pyridine core with topiroxostat , but the latter’s carbonitrile group enhances its efficacy as a xanthine oxidase (XO) suicide inhibitor. Replacing the carbonitrile with a methyl sulfide (as in the target) may alter enzyme affinity or metabolic pathways .
- Compound 2 () demonstrates that sulfanyl-triazole-pyridine derivatives can inhibit amyloid aggregation. The target compound’s additional pyridine ring (vs. 4-methoxyphenyl in Compound 2) could improve solubility or target specificity .
Electronic and Steric Effects :
- The pyridine 1-oxide derivative () exhibits a high melting point (322–323°C), suggesting strong intermolecular interactions due to the oxide group. The target compound’s sulfide bridge may reduce polarity compared to this analog .
- N-Phenyl-2-[[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]thio]acetamide () incorporates an acetamide group, which increases molecular weight and lipophilicity. This contrasts with the target compound’s simpler methyl sulfide linkage .
Pharmacological Potential: While topiroxostat is clinically validated for hyperuricemia, the target compound’s structural similarity suggests possible XO inhibition. However, the absence of a carbonitrile group might necessitate alternative binding modes . Derivatives like Compound 2 highlight the versatility of sulfanyl-triazole-pyridine systems in targeting neurodegenerative diseases, a direction unexplored for the target compound .
Biological Activity
2-Pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C12H9N5S
- Molecular Weight : 223.239 g/mol
- CAS Number : 36770-50-0
- IUPAC Name : 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine
Antimicrobial Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds in this class have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium abscessus, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .
- Antifungal Activity : Notably, derivatives have demonstrated potent antifungal effects against Candida albicans, showing MIC values as low as 0.05–0.3 μg/mL against resistant strains .
Anticancer Potential
The triazole moiety is often linked to anticancer activity. Research indicates that similar compounds can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Some derivatives act by inhibiting specific enzymes involved in cancer cell metabolism or by inducing apoptosis in tumor cells.
- Case Study : A study found that a related compound exhibited significant cytotoxicity against several cancer cell lines with IC50 values in the low micromolar range .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have been explored in several studies:
- COX Inhibition : Compounds similar to this compound have shown to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway. For example, IC50 values for COX inhibition were reported at approximately 0.04 μmol for some derivatives .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is significantly influenced by their structural components. Key findings include:
- Pyridine Substitution : The presence of pyridine rings enhances solubility and bioavailability, which is critical for therapeutic efficacy.
- Thioether Linkage : The methyl sulfide group has been associated with improved interaction with biological targets, increasing overall potency.
Safety and Toxicity
While many derivatives show promising biological activities, safety profiles are crucial for their development:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via S-alkylation of 5-(4-pyridinyl)-1H-1,2,4-triazole-3-thiol with 2-(chloromethyl)pyridine in an alkaline medium (e.g., ethanol or methanol with K₂CO₃ as a base). Reaction optimization studies show that yields (77–89%) depend on solvent polarity, reaction time (9–13 hours), and temperature (room temperature to reflux). Catalysts such as Cu(I) salts may enhance regioselectivity in triazole functionalization .
Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation from DMF/ethanol solutions. Data collection using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement with SHELX software (e.g., SHELXL-2018 for structure solution and SHELXTL for visualization) confirm bond lengths, angles, and non-covalent interactions. For example, the triazole-pyridine torsion angle can be analyzed to assess planarity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : DMSO-d₆ is a preferred solvent for resolving pyridyl and triazolyl protons. Key signals include δ ~8.6 ppm (pyridine H) and δ ~14.5 ppm (triazole NH, broad singlet) .
- IR Spectroscopy : Peaks at ~3050 cm⁻¹ (C-H stretching), ~1560 cm⁻¹ (C=N triazole), and ~1250 cm⁻¹ (C-S stretching) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ at m/z 327.12) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the compound’s reactivity in metal coordination?
- Methodological Answer : The sulfur atom and triazole/pyridine nitrogen donors enable chelation with transition metals (e.g., Cu, UO₂²⁺). Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) predict ligand-metal bond strengths and orbital interactions. Experimentally, UV-Vis titration with Cu(NO₃)₂ in acetonitrile shows a bathochromic shift (~30 nm) upon complexation, indicating charge-transfer transitions .
Q. What mechanistic insights explain the oxidation of the sulfide group to sulfone derivatives?
- Methodological Answer : Oxidation with H₂O₂ or KMnO₄ in acetic acid proceeds via a radical intermediate. Monitoring by TLC (silica gel, ethyl acetate/hexane) and ¹H NMR reveals sulfide (δ ~2.5 ppm) conversion to sulfone (δ ~3.8 ppm). Kinetic studies (GC-MS timepoints) suggest pseudo-first-order kinetics with an activation energy of ~45 kJ/mol .
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Methodological Answer : Molecular docking (AutoDock Vina) using the crystal structure of a kinase (e.g., EGFR, PDB: 1M17) identifies binding poses. The triazole-pyridine scaffold shows hydrogen bonding with Lys721 and π-π stacking with Phe723. MD simulations (GROMACS, 100 ns) assess stability, with RMSD < 2.0 Å indicating robust binding .
Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxicity)?
- Methodological Answer : Dose-response assays (MTT for cytotoxicity, ELISA for TNF-α inhibition) clarify biphasic effects. For example, EC₅₀ for anti-inflammatory activity may be 10 μM, while IC₅₀ for cytotoxicity is 50 μM. Confocal microscopy (ROS staining) and transcriptomics (RNA-seq) further differentiate mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
